1-Fmoc-4-piperidone
Overview
Description
1-Fmoc-4-piperidone, also known as (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate, is a derivative of piperidone. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its structure includes a piperidone ring with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during the coupling reactions .
Mechanism of Action
Target of Action
1-Fmoc-4-piperidone, also referred to as (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate, is a derivative of piperidone . Piperidone derivatives are known to have a wide range of biological activities and are used in the production of various drugs . .
Mode of Action
As a piperidone derivative, it may share some of the biological activities common to this class of compounds . .
Biochemical Pathways
Piperidone derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, to which 1-Fmoc-4-piperidone belongs, show a wide variety of biological activities
Cellular Effects
Piperidine derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1-Fmoc-4-piperidone can be synthesized through various methods. One common synthetic route involves the reaction of 4-oxopiperidinium chloride with N-(9-fluorenylmethoxycarbonyloxy)succinimide. This reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness.
Chemical Reactions Analysis
1-Fmoc-4-piperidone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
1-Fmoc-4-piperidone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Comparison with Similar Compounds
1-Fmoc-4-piperidone can be compared with other piperidone derivatives, such as:
1-Benzyl-4-piperidone: Used in the synthesis of various pharmaceuticals.
1-Boc-4-piperidone: Another protecting group used in peptide synthesis.
1-Methyl-4-piperidone: Used as an intermediate in organic synthesis. This compound is unique due to its Fmoc protecting group, which is widely used in peptide synthesis for its stability and ease of removal .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDMRLGMSQZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352991 | |
Record name | 1-Fmoc-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204376-55-6 | |
Record name | 1-Fmoc-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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